molecular formula C12H16O3 B12842209 Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate CAS No. 118618-33-0

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B12842209
CAS No.: 118618-33-0
M. Wt: 208.25 g/mol
InChI Key: OPHCKDGAWCHOMT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(4-(hydroxymethyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxyphenyl)propanoic acid.

    Reduction: 2-(4-(hydroxymethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate can be compared with other similar esters such as:

    Ethyl benzoate: Similar in structure but lacks the hydroxymethyl group.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-methylphenyl)propanoate: Similar but with a methyl group instead of a hydroxymethyl group.

The presence of the hydroxymethyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and chemical reactions compared to its analogs.

Properties

CAS No.

118618-33-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenyl]propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9,13H,3,8H2,1-2H3

InChI Key

OPHCKDGAWCHOMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CO

Origin of Product

United States

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